8-(Benzyloxy)imidazo[1,2-a]pyridine
Overview
Description
8-(Benzyloxy)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiulcer Agents
8-(Benzyloxy)imidazo[1,2-a]pyridine derivatives have been explored as potential antiulcer agents. Studies on imidazo[1,2-a]pyridines substituted at the 3-position indicated their effectiveness as cytoprotective agents in ethanol and HCl-induced ulcer models, although they did not display significant antisecretory activity in the gastric fistula rat model (Starrett et al., 1989).
Photophysical Properties
Imidazo[1,2-a]pyridines have been studied for their photophysical properties. Tandem cycloaddition and dehydrogenation reactions involving imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have shown that these compounds can emit blue light when excited at specific wavelengths, suggesting potential applications in optoelectronics (Aginagalde et al., 2010).
Medicinal Chemistry
Imidazo[1,2-a]pyridine is a notable scaffold in medicinal chemistry. Derivatives of imidazo[1,2-a]pyridine, especially those with specific functionalization, have been extensively studied for their biological profiles. This includes research on C2-functionalized derivatives, which are challenging to synthesize but have shown potential in various medicinal applications (Sharma & Prasher, 2022).
Antiviral Agents
Certain imidazo[1,2-a]pyridine derivatives have been designed and synthesized for their potential as antiviral agents, particularly against human rhinovirus. These studies involve exploring various structural modifications to enhance antiviral activity (Hamdouchi et al., 1999).
Synthesis and Chemical Properties
Imidazo[1,2-a]pyridines have been a focus in organic synthetic chemistry due to their diverse applications. Various synthetic methods have been developed to enrich the functional group diversity and to maximize atom economy, highlighting their importance in pharmaceutical and chemical industries (Yu et al., 2018).
Mechanism of Action
Target of Action
8-(Benzyloxy)imidazo[1,2-a]pyridine is a compound that has been recognized for its wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been noted for their significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines, including “8-(Benzyloxy)imidazo[1,2-a]pyridine”, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . Therefore, future developments in this field are expected to focus on the pattern and position of the substitution .
Properties
IUPAC Name |
8-phenylmethoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJVMJRATISVRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540639 | |
Record name | 8-(Benzyloxy)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96428-16-9 | |
Record name | 8-(Benzyloxy)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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